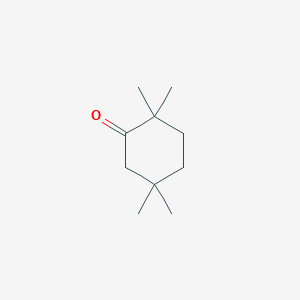

2,2,5,5-Tetramethylcyclohexanone

Description

Historical Context of Poly-Substituted Cyclohexanone (B45756) Chemistry

The chemistry of cyclohexanone and its derivatives has a long and storied history, evolving from early investigations of its basic reactivity to sophisticated studies of its conformational dynamics. The introduction of multiple substituents on the cyclohexanone ring, as seen in 2,2,5,5-tetramethylcyclohexanone, marked a significant advancement in the field. Initially, the synthesis of such poly-substituted systems presented considerable challenges, requiring the development of novel synthetic methodologies. As these methods matured, the focus shifted towards understanding the profound impact of these substituents on the molecule's structure and chemical behavior. The presence of multiple alkyl groups, particularly gem-dimethyl groups, locks the cyclohexane (B81311) ring into specific conformations, thereby allowing for more precise studies of reaction trajectories and stereoelectronic effects. This has been instrumental in refining our understanding of fundamental reactions and the intricate interplay of steric and electronic factors that govern chemical transformations.

Rationale for Research Focus on Sterically Hindered Ketones

Sterically hindered ketones, such as this compound, are of particular interest to chemists for several reasons. The bulky substituents in close proximity to the carbonyl group create a sterically demanding environment, which can dramatically alter the course of a reaction compared to less hindered analogues. This steric congestion can:

Influence Reaction Rates and Equilibria: The approach of a reagent to the carbonyl carbon can be significantly impeded, leading to slower reaction rates. This allows for the study of subtle kinetic effects and the isolation of reaction intermediates that might be too transient in less hindered systems.

Dictate Regioselectivity and Stereoselectivity: In reactions where multiple products are possible, the steric bulk can direct the reaction to proceed via a specific pathway, leading to a single, desired product. This is a powerful tool in organic synthesis for achieving high levels of control. For instance, the alkylation of unsymmetrical ketones, which typically occurs at the less-hindered α-position, can be directed to the more-hindered site under specific catalytic conditions, highlighting the ongoing research in overcoming steric challenges.

Probe Reaction Mechanisms: By systematically increasing the steric bulk around a reactive center, chemists can gain insights into the transition state geometry of a reaction. The response of the reaction to these steric changes can help to elucidate the mechanism. The synthesis of sterically hindered enamides and α-hydroxycarbonyls are examples of how the challenges posed by steric hindrance have driven the development of new synthetic methods.

Role as a Model System in Organic Chemistry

This compound serves as an archetypal model system for investigating a variety of chemical phenomena. Its rigid, well-defined conformation makes it an excellent substrate for studying reactions where subtle stereoelectronic effects are important.

One of the most prominent examples of its use as a model system is in the study of the Baeyer-Villiger oxidation . nih.govsigmaaldrich.comorganic-chemistry.orgwikipedia.org This reaction, which converts a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid, is highly sensitive to the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org In the case of this compound, the two α-carbons are sterically very different. The reaction's regioselectivity—that is, which carbon migrates—provides valuable information about the electronic and steric factors that govern the rearrangement step of the mechanism. The reaction is generally limited for some ketones, and sterically hindered ones may not react efficiently, making this compound a challenging yet informative substrate. sigmaaldrich.com

Furthermore, the rigid chair conformation of this compound, influenced by the gem-dimethyl groups, makes it an ideal candidate for conformational analysis using spectroscopic techniques like Nuclear Magnetic Resonance (NMR). acs.orgyoutube.comresearchgate.net The fixed positions of the methyl groups simplify the interpretation of complex NMR spectra, allowing for a detailed study of the subtle conformational changes in the cyclohexanone ring and the impact of these changes on reactivity.

The photochemistry of ketones is another area where this compound can serve as a valuable model. The steric hindrance around the carbonyl group can influence the excited-state properties of the molecule and the pathways of photochemical reactions, such as Norrish type I and type II reactions.

Detailed Research Findings

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 14376-79-5 | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₈O | nih.govnih.govnih.gov |

| Molecular Weight | 154.25 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Density | 0.881 g/mL at 25 °C | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.451 | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Boiling Point | 69-69.3 °C at 7 mmHg | chemicalbook.com |

| Melting Point | Not available |

Spectroscopic Data

The spectroscopic data for this compound provides a fingerprint for its identification and a window into its electronic and structural properties.

| Spectrum | Key Features | Source |

| ¹H NMR | The proton NMR spectrum is relatively simple due to the molecule's symmetry. The protons on the methylene (B1212753) groups adjacent to the carbonyl (C2 and C6) and the methylene proton at C4 would give distinct signals, with their chemical shifts and coupling patterns providing information about their environment. The methyl groups would appear as sharp singlets. | nih.gov |

| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbons bearing the methyl groups, the methylene carbons, and the methyl carbons, confirming the molecule's structure. | nih.gov |

| Infrared (IR) | A strong absorption band characteristic of the C=O stretch in a cyclohexanone ring would be observed, typically in the region of 1715 cm⁻¹. | |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can help to confirm the structure. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-6-10(3,4)8(11)7-9/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCYFEYJEAXCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(=O)C1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15189-14-7 | |

| Record name | 2,2,5,5-Tetramethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015189147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5,5-tetramethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,5,5-TETRAMETHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08A3K3G3A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,2,5,5 Tetramethylcyclohexanone and Its Derivatives

Cyclization Approaches for Cyclohexanone (B45756) Ring Formation

The formation of the six-membered ring is a critical step in the synthesis of 2,2,5,5-tetramethylcyclohexanone. Cyclization strategies are paramount for constructing this carbocyclic framework.

Intramolecular Aldol (B89426) Condensation of Linear Precursors

The intramolecular aldol condensation is a powerful method for forming cyclic compounds from a single molecule containing two carbonyl functionalities. libretexts.orgpressbooks.pub In this approach, a linear diketone undergoes a base-catalyzed internal reaction where an enolate formed at one alpha-carbon attacks the other carbonyl group, leading to a cyclic product. youtube.com

For the synthesis of this compound, a suitable linear precursor would be a 1,5-diketone, specifically 3,3,6,6-tetramethylheptane-2,6-dione. Upon treatment with a base, an enolate can form at one of the two equivalent alpha-carbons (C-2 or C-7). This enolate then attacks the distal ketone carbonyl, forming a six-membered ring. Subsequent dehydration of the resulting aldol adduct yields an α,β-unsaturated ketone, which can then be reduced to the target saturated cyclohexanone.

The preference for the formation of five- and six-membered rings in intramolecular aldol reactions is well-established, as these ring sizes are thermodynamically more stable due to minimal ring strain. libretexts.orglibretexts.org For instance, the base-catalyzed treatment of 2,6-heptanedione (B80457) exclusively yields the six-membered ring product, 3-methyl-2-cyclohexenone, rather than a strained four-membered ring. libretexts.orgchegg.com This principle ensures that the cyclization of the tetramethyl-substituted heptanedione precursor would favorably lead to the desired cyclohexanone framework.

| Precursor | Reagent | Product | Key Feature |

| 3,3,6,6-Tetramethylheptane-2,6-dione | Base (e.g., NaOH) | 2,2,5,5-Tetramethylcyclohex-2-en-1-one | Forms a stable 6-membered ring |

| 2,6-Heptanedione | Base | 3-Methyl-2-cyclohexenone | Demonstrates regioselectivity for 6-membered ring formation libretexts.orgchegg.com |

Friedel-Crafts Alkylation for Methyl Group Introduction

Friedel-Crafts reactions are a cornerstone of organic synthesis, primarily used to attach substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orgrsc.org The two main types are alkylation and acylation. Friedel-Crafts alkylation typically involves reacting an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.commt.com

Direct synthesis of a saturated, non-aromatic carbocycle like this compound via a standard Friedel-Crafts reaction is not a viable primary strategy. The reaction's fundamental mechanism requires an aromatic substrate. wikipedia.org However, intramolecular variants of the Friedel-Crafts reaction can be employed to construct cyclic ketones fused to an aromatic ring, which could then be further modified. For instance, an appropriately substituted benzene (B151609) derivative could undergo intramolecular acylation to form a tetralone, a bicyclic system containing a cyclohexanone ring. Subsequent reduction and cleavage of the aromatic ring are complex and indirect routes.

The primary limitation of using Friedel-Crafts alkylation in this context is its unsuitability for non-aromatic substrates and the difficulty in controlling polyalkylation. Therefore, this method is more relevant for the synthesis of precursors to aromatic-fused cyclohexanone derivatives rather than the direct construction of this compound itself. rsc.org

Stereoselective and Enantioselective Synthesis Pathways

While this compound itself is achiral, the synthesis of its derivatives, where other substituents introduce chirality, requires precise control over stereochemistry. Enantioselective methods are crucial for producing optically active compounds, which is of high importance in fields like pharmacology and materials science.

Microbial Reduction-Assisted Synthesis of Chiral Intermediates

Microbial reduction of ketones is a powerful green chemistry tool for the stereoselective synthesis of chiral alcohols. Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and bacteria like Serratia rubidaea contain enzymes (reductases) that can reduce a prochiral ketone to a chiral alcohol with high levels of diastereoselectivity and enantioselectivity. nih.govresearchgate.net

This methodology can be applied to substituted cyclohexanones to produce chiral cyclohexanols, which are valuable intermediates. For example, the microbial reduction of 2-methylcyclohexanone (B44802) using Serratia rubidaea yields trans-(+)-(1S, 2S)-2-methylcyclohexanol and cis-(+)-(1S, 2R)-2-methylcyclohexanol with high enantiomeric excess (ee). researchgate.net Similarly, Saccharomyces cerevisiae has been used for the stereoselective reduction of various 2-substituted cyclohexanones, yielding products with greater than 99% ee. nih.gov

This approach could be used to synthesize chiral derivatives of this compound. By starting with a prochiral precursor, such as 2,5,5-trimethylcyclohex-2-en-1-one, microbial reduction could stereoselectively reduce the double bond and/or the ketone to generate chiral intermediates that can then be converted to the desired substituted this compound derivative.

| Substrate | Microorganism | Product(s) | Selectivity |

| 4-tert-Butylcyclohexanone | Serratia rubidaea CCT 5742 | cis-4-tert-Butylcyclohexanol | 96% de researchgate.net |

| 2-Methylcyclohexanone | Serratia rubidaea CCT 5742 | trans-(+)-(1S, 2S) & cis-(+)-(1S, 2R) | 78% de, 80-98% ee researchgate.net |

| Ethyl N-[2-[4-[(2-oxo-cyclohexyl)methyl]phenoxy]ethyl]carbamate | Saccharomyces cerevisiae | (1S,2S) and (1R,2S) cyclohexanol (B46403) derivatives | >99% ee nih.gov |

Utilizing Chiral Auxiliaries in Synthetic Strategies

A chiral auxiliary is a chiral compound that is temporarily incorporated into a synthetic route to direct a reaction stereoselectively. thieme-connect.de After the desired stereocenter has been created, the auxiliary is removed. This method is highly reliable for generating specific enantiomers. thieme-connect.de

For the synthesis of chiral derivatives of this compound, one could employ a chiral auxiliary to guide the alkylation of a precursor enolate. For instance, a prochiral cyclohexanone could be converted into a chiral enamine or imine using a chiral amine like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). Subsequent alkylation would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Removal of the auxiliary would then yield an enantiomerically enriched substituted cyclohexanone. Evans oxazolidinones are another class of powerful chiral auxiliaries that can be used to control the stereochemistry of enolate alkylations. nih.gov

The alkylation of conformationally rigid cyclohexanone enolates tends to occur from the axial direction to proceed through a lower-energy, chair-like transition state. ubc.ca By attaching a bulky chiral auxiliary, one face of the enolate is effectively blocked, forcing the incoming electrophile (e.g., a methyl group) to attack from the less hindered face, thus creating the desired stereocenter with high selectivity. nih.govubc.ca

Oxidative Coupling Reactions in Synthesis

Oxidative coupling reactions involve the formation of a new bond between two nucleophilic centers with the assistance of an oxidant, which removes electrons to facilitate the reaction. nih.gov This strategy can be used for C-C bond formation and offers an alternative to traditional cross-coupling methods. youtube.com

In the context of this compound, its enolate can serve as a nucleophile in an oxidative coupling reaction. Treatment of the ketone with a strong base to form the lithium or sodium enolate, followed by an oxidant such as copper(II) chloride (CuCl₂) or iron(III) chloride (FeCl₃), can induce the coupling of two enolate molecules. This would result in the formation of a 1,4-dicarbonyl compound, specifically a dimer of the starting ketone.

This methodology is particularly useful for synthesizing symmetrical dimeric structures that could be valuable as ligands or complex building blocks. A related transformation is the Glaser-Eglinton-Hay coupling, an oxidative coupling of terminal alkynes using a copper(I) catalyst and an oxidant like O₂, which is used to form symmetrical diynes. youtube.com While not directly applicable to the ketone itself, this highlights the broader utility of oxidative coupling in building larger, more complex molecules from simpler units.

Elucidating Reactivity and Reaction Mechanisms of 2,2,5,5 Tetramethylcyclohexanone

Carbonyl Group Reactivity

The carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

The carbonyl group of 2,2,5,5-tetramethylcyclohexanone can be reduced to a secondary alcohol, 2,2,5,5-tetramethylcyclohexanol. This transformation is commonly achieved using metal hydride reagents. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

The stereochemical outcome of this reduction is heavily influenced by the steric environment around the carbonyl group. The approach of the hydride reagent can occur from either the axial or equatorial face of the molecule. The bulky tetramethyl substitution pattern sterically hinders the trajectory of the incoming nucleophile, which will affect the ratio of the resulting axial and equatorial alcohol diastereomers.

Table 1: Common Metal Hydride Reagents for Ketone Reduction

| Reagent | Formula | Typical Application |

| Sodium Borohydride (B1222165) | NaBH₄ | A mild reducing agent, selective for aldehydes and ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | A powerful reducing agent for ketones, esters, and carboxylic acids. |

Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions, such as the Baeyer-Villiger oxidation, can oxidize this compound. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). The reaction typically proceeds via a Criegee intermediate, and the migratory aptitude of the adjacent carbon groups determines the final product. For an unsymmetrical ketone like this, two isomeric lactone products are possible.

The electrophilic carbonyl carbon is a prime target for a wide variety of nucleophiles. These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. Examples include the formation of cyanohydrins (reaction with hydrogen cyanide), hemiacetals (reaction with alcohols), and imines (reaction with primary amines). However, the significant steric hindrance from the four methyl groups in this compound can be expected to decrease the rate of these addition reactions compared to less substituted ketones.

Reactivity of Alpha-Halogenated Tetramethylcyclohexanone Derivatives

Introducing a halogen atom at a carbon adjacent to the carbonyl group (the α-position) creates an α-haloketone. This functional group displays a complex reactivity profile, with possible reactions at the carbonyl carbon, the α-carbon, and the α-hydrogens. nih.gov The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack. nih.gov

The halogen atom on an α-haloketone can be displaced by a nucleophile through a bimolecular nucleophilic substitution (Sₙ2) reaction. nih.gov The interaction between the carbonyl group and the nucleophile is primarily electrostatic. nih.gov Computational studies on model α-haloketones show that these substitution reactions often have low activation energies. up.ac.za In the case of α-halogenated this compound, the rate and feasibility of Sₙ2 reactions would be significantly impacted by the steric bulk around the α-carbon, potentially favoring elimination reactions or attack at the carbonyl carbon instead.

Table 2: Potential Reaction Sites in α-Haloketones

| Position | Type of Attack | Description |

| Carbonyl Carbon | Nucleophilic Addition | The nucleophile attacks the electrophilic carbon of the C=O group. nih.gov |

| Alpha-Carbon | Nucleophilic Substitution (Sₙ2) | The nucleophile displaces the halogen atom at the carbon adjacent to the carbonyl. nih.gov |

| Halogen Atom | Halogenophilic Attack | The nucleophile attacks the halogen atom itself. nih.gov |

| Alpha/Beta Hydrogens | Base-induced Elimination | A base removes a proton, leading to elimination or enolate formation. nih.gov |

If an α-haloketone derivative of this compound undergoes an elimination reaction (dehydrohalogenation), it can form an α,β-unsaturated ketone. This conjugated system presents two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). Nucleophiles can attack at either site, leading to 1,2-addition or 1,4-addition (conjugate addition or Michael addition), respectively. libretexts.org

The choice between 1,2- and 1,4-addition is primarily determined by the nature of the nucleophile. libretexts.org

Hard nucleophiles (strong bases like Grignard reagents) tend to react irreversibly and quickly at the carbonyl carbon, favoring the 1,2-addition product. libretexts.org

Soft nucleophiles (weak bases like thiols, amines, cyanides, and Gilman reagents) typically engage in reversible 1,2-addition, allowing the thermodynamically more stable 1,4-addition product to dominate. libretexts.orgnih.gov The 1,4-addition mechanism involves nucleophilic attack at the β-carbon, followed by tautomerization of the resulting enolate to regenerate the stable carbonyl group. libretexts.org

Ring Rearrangement and Fragmentation Pathways

The structural framework of this compound, characterized by quaternary carbons flanking the carbonyl group and on the opposite side of the ring, dictates its unique reactivity in rearrangement and fragmentation reactions. These transformations, often initiated by photochemical, acid/base, or thermal stimuli, lead to significant alterations of the cyclohexyl ring.

Photochemical Rearrangements

The photochemistry of this compound is dominated by the Norrish Type I cleavage, a characteristic reaction of cyclic ketones upon exposure to ultraviolet (UV) radiation. wikipedia.orgresearchgate.net This process involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds.

The mechanism commences with the absorption of a photon, which excites the carbonyl group to a singlet excited state (S¹). Through intersystem crossing, this can convert to the more stable triplet excited state (T¹). From either excited state, the α-cleavage occurs. wikipedia.org In the case of this compound, two possible α-cleavage pathways exist: cleavage of the C1-C2 bond or the C1-C6 bond. Due to the presence of the gem-dimethyl group at the C2 position, the C1-C2 bond is sterically hindered and electronically enriched, leading to the formation of a more stable tertiary alkyl radical upon cleavage. This makes the C1-C2 bond cleavage the more probable pathway.

This cleavage generates an acyl-alkyl diradical intermediate. This highly reactive species can then undergo several competing secondary reactions: wikipedia.orgyoutube.com

Decarbonylation: The diradical can lose a molecule of carbon monoxide (CO) to form a new 1,5-diradical. This new diradical can subsequently cyclize to form a substituted cyclopentane (B165970) or undergo intramolecular hydrogen abstraction to yield unsaturated acyclic products.

Intramolecular Hydrogen Abstraction: The initial diradical can undergo internal hydrogen transfer. For instance, the acyl radical portion can abstract a hydrogen atom from the alkyl radical chain, leading to the formation of an unsaturated aldehyde.

Recombination: The diradical can recombine to reform the starting ketone. This process can lead to racemization if the α-carbon were a chiral center.

The specific products formed depend on factors such as the solvent, temperature, and the wavelength of light used. A summary of plausible products from the Norrish Type I reaction is presented below.

| Reaction Pathway | Intermediate | Plausible Final Product(s) |

| α-Cleavage followed by Decarbonylation & Cyclization | 1,5-Diradical | 1,1,3,3-Tetramethylcyclopentane |

| α-Cleavage followed by Decarbonylation & H-abstraction | 1,5-Diradical | 2,4,4-Trimethyl-1-pentene |

| α-Cleavage followed by Intramolecular H-abstraction | Acyl-alkyl diradical | 5,7,7-Trimethyl-6-octenal |

This table presents plausible products based on established Norrish Type I reaction mechanisms.

Acid- or Base-Induced Rearrangements (e.g., Epoxide Rearrangements)

The rigid structure of this compound and its derivatives makes them interesting substrates for rearrangements catalyzed by acids or bases.

A prominent example of a base-induced rearrangement is the Favorskii rearrangement , which occurs on α-halo ketones and results in ring contraction. wikipedia.orgadichemistry.com For this compound, this would first require halogenation at the C6 position (an α-carbon with available hydrogens) to form 6-halo-2,2,5,5-tetramethylcyclohexanone. Upon treatment with a base like sodium hydroxide (B78521) or an alkoxide, the α'-proton at C5 would be abstracted, leading to enolate formation. This is followed by intramolecular nucleophilic attack, displacing the halide and forming a bicyclic cyclopropanone (B1606653) intermediate. nrochemistry.com Subsequent attack of the base on the carbonyl carbon of the cyclopropanone leads to the opening of the strained three-membered ring. This ring opening typically occurs to form the more stable carbanion, which in this case would lead to a highly substituted cyclopentane carboxylic acid derivative after protonation. adichemistry.comddugu.ac.in

Epoxide rearrangements provide another key pathway for structural transformation. mdpi.com The corresponding epoxide, 2,2,5,5-tetramethyl-1-oxa-spiro[2.5]octane, can be synthesized from the ketone. Under acidic conditions, protonation of the epoxide oxygen is followed by ring-opening to form a tertiary carbocation. This intermediate can then be attacked by a nucleophile or undergo rearrangement (e.g., a 1,2-hydride shift) to yield various products, including diols or rearranged aldehydes. Under basic conditions, epoxide ring-opening can be initiated by an external nucleophile or an intramolecular process, often leading to the formation of allylic alcohols. researchgate.net

Thermal Decomposition Mechanisms

At elevated temperatures, this compound is expected to undergo thermal decomposition. While specific studies on this molecule are not prevalent, the mechanism can be inferred from the principles of pyrolysis of cyclic hydrocarbons. The initial step in the thermal decomposition of cyclic alkanes is typically the homolytic cleavage of a C-C bond to form a diradical intermediate.

For this compound, the C-C bonds adjacent to the gem-dimethyl groups are likely points of initial fragmentation due to steric strain and the stability of the resulting radicals. Ring-opening would produce a diradical species analogous to that seen in photochemical cleavage, but generated by thermal energy. This diradical can then undergo a cascade of reactions, including:

Intramolecular hydrogen shifts , leading to the formation of unsaturated, open-chain ketones.

Beta-scission reactions , where the chain breaks to produce smaller, more stable molecules like alkenes and smaller ketones.

Decarbonylation , similar to the photochemical pathway, to release carbon monoxide and form various hydrocarbon products.

The exact product distribution would be highly dependent on the temperature, pressure, and presence of any catalysts or inhibitors.

Reactivity as a Synthetic Reagent and Intermediate

While not a common building block in complex total synthesis, this compound serves as a valuable intermediate for creating specifically substituted carbocyclic frameworks. Its reactivity allows it to be a precursor to molecules that are otherwise difficult to access.

The rearrangements discussed previously highlight its utility. For example, the Favorskii rearrangement of its α-halogenated derivative provides a direct route to 2,2,4,4-tetramethylcyclopentane carboxylic acid and its derivatives. ddugu.ac.in These highly congested cyclopentane structures are of interest in materials science and as sterically demanding ligands in organometallic chemistry.

Furthermore, reduction of the ketone to the corresponding alcohol (2,2,5,5-tetramethylcyclohexanol) followed by dehydration would lead to tetramethylcyclohexene isomers. These alkenes can then be subjected to a variety of transformations, such as epoxidation, dihydroxylation, or polymerization, opening pathways to a range of functionalized materials and molecules. The epoxide derivative, as noted, is a key intermediate for further stereoselective functionalization. rsc.org

Mechanistic Insights from Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data provide quantitative insight into the feasibility and rates of the reactions of this compound. Although specific experimental data for this compound is limited, general principles can be applied.

For the Norrish Type I photochemical reaction , the rate of α-cleavage is influenced by the stability of the radical intermediates formed. wikipedia.org The cleavage of the C1-C2 bond in this compound results in a tertiary alkyl radical and an acyl radical. The formation of the stable tertiary radical suggests that the activation barrier for this cleavage would be lower compared to the cleavage in unsubstituted cyclohexanone (B45756), which yields a secondary radical. uci.edu This implies that the quantum yield for the photolysis of this compound could be relatively high.

Thermodynamically, the subsequent decarbonylation step is often highly favorable. The release of a small, stable gas molecule like carbon monoxide provides a significant entropic driving force for the reaction to proceed towards fragmentation products rather than recombination. uci.edu

In acid- or base-induced rearrangements , the kinetics are governed by factors such as the strength of the acid/base, the solvent polarity, and temperature. In the Favorskii rearrangement, the rate-determining step can be the formation of the enolate or the collapse of the cyclopropanone intermediate, depending on the specific substrate and conditions. The steric hindrance provided by the four methyl groups would likely influence the rate of nucleophilic attack and the stability of the various intermediates, making detailed kinetic studies essential for optimizing synthetic protocols.

Advanced Spectroscopic Characterization of 2,2,5,5 Tetramethylcyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure and dynamics of organic compounds. For 2,2,5,5-tetramethylcyclohexanone, various NMR methods provide a comprehensive picture of its carbon framework and conformational behavior.

The ¹H NMR spectrum of this compound is simplified due to the molecule's C2v symmetry. At room temperature, the rapid chair-to-chair interconversion of the cyclohexane (B81311) ring leads to an averaged spectrum where chemically equivalent protons produce single signals. Three distinct signals are expected and observed: a singlet for the twelve methyl protons, a singlet for the four methylene (B1212753) protons adjacent to the quaternary carbons, and a singlet for the two methylene protons adjacent to the carbonyl group.

The absence of proton-proton splitting (coupling) results in all signals appearing as singlets, confirming the isolated nature of the different proton environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.05 | Singlet | 12H | Four methyl groups (C(CH₃)₂) |

| ~1.65 | Singlet | 4H | Methylene protons at C-4 and C-6 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The proton-decoupled ¹³C NMR spectrum provides a clear map of the carbon skeleton. Consistent with the molecule's symmetry, five distinct signals are observed, representing the five unique carbon environments in the molecule.

The carbonyl carbon (C=O) appears significantly downfield, which is characteristic for ketones. The quaternary carbons bearing the gem-dimethyl groups are also readily identified, along with the three distinct methylene carbons and the equivalent methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~212.0 | C-1 (Carbonyl, C=O) |

| ~53.5 | C-2, C-6 (Methylene, CH₂) |

| ~40.0 | C-4 (Methylene, CH₂) |

| ~35.0 | C-3, C-5 (Quaternary, C(CH₃)₂) |

Note: Data is referenced to a standard solvent signal, typically CDCl₃ at 77.16 ppm.

The cyclohexane ring of this compound exists predominantly in a chair conformation. At room temperature, it undergoes rapid ring inversion, a process where one chair conformation converts to another. For this specific molecule, the two chair conformers are degenerate (identical in energy), and thus equally populated.

This rapid exchange is fast on the NMR timescale, resulting in the time-averaged signals observed in standard ¹H and ¹³C NMR spectra. Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study these conformational changes. By lowering the temperature, the rate of ring inversion can be slowed. Below a certain temperature, known as the coalescence temperature, the exchange becomes slow on the NMR timescale, and the signals for the axial and equatorial protons (or carbons) would, in a less symmetrical molecule, resolve into separate peaks. From the analysis of the spectral line shapes as a function of temperature, the activation energy (ΔG‡) for the chair-to-chair interconversion can be calculated. While specific DNMR studies for this exact molecule are not widely reported, the methodology is standard for determining the energy barriers of ring flips in substituted cyclohexanes.

The choice of solvent can significantly influence NMR chemical shifts. illinois.edu While deuterated chloroform (B151607) (CDCl₃) is a common, relatively non-interacting solvent, other solvents can induce notable shifts through various mechanisms. reddit.com

Polarity: More polar solvents can influence the electron distribution in the solute, leading to changes in chemical shifts.

Anisotropic Effects: Aromatic solvents like benzene-d₆ and pyridine-d₅ can induce significant changes in proton chemical shifts due to their magnetic anisotropy. The planar solvent molecules tend to associate with the solute in a specific orientation, causing protons located in the shielding or deshielding zones of the aromatic ring current to shift upfield or downfield, respectively. This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can be a useful tool for spectral assignment.

Hydrogen Bonding: Although this compound cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a weak acceptor. In protic solvents like methanol-d₄, weak hydrogen bonding interactions can occur, slightly altering the chemical shifts of nearby nuclei, particularly the carbonyl carbon in the ¹³C NMR spectrum.

Therefore, while the conformational equilibrium of this specific molecule is not expected to shift (as both chair forms are identical), the absolute chemical shift values in its NMR spectra will be dependent on the solvent used for analysis. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. mdpi.com The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. This is one of the most diagnostic peaks in the spectrum of a ketone.

Other notable regions in the spectrum include:

C-H Stretching Region: Absorptions just below 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-H Bending Region: Vibrations corresponding to the bending (scissoring, rocking) of the CH₂ and CH₃ groups appear in the 1470-1365 cm⁻¹ range.

Fingerprint Region: The region below 1300 cm⁻¹ contains a complex pattern of absorptions from C-C bond stretching and other skeletal vibrations, which are unique to the molecule.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~2960-2870 | Strong | C-H Stretching (methyl and methylene) |

| ~1710 | Strong, Sharp | C=O Stretching (carbonyl) |

| ~1465 | Medium | CH₂ Scissoring / CH₃ Asymmetric Bending |

The position of the carbonyl stretch at approximately 1710 cm⁻¹ is consistent with a saturated, six-membered ring ketone, confirming the structural type. asianpubs.org

Electronic Transitions in UV-Vis Spectroscopy

The electronic absorption spectrum of this compound, like other saturated ketones, is characterized by transitions involving the non-bonding (n) electrons of the oxygen atom and the π electrons of the carbonyl group. When the molecule absorbs energy from UV-visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For ketones, the most significant electronic transitions are the n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) transitions. slideshare.net

The n → π* transition involves the excitation of an electron from a non-bonding orbital (HOMO) to the antibonding π* orbital (LUMO) of the carbonyl group. usp.br This transition is typically of low intensity (ε < 100 L mol⁻¹ cm⁻¹) and occurs at longer wavelengths (lower energy). For saturated cyclic ketones, the n → π* transition is characteristically observed in the near-UV region between 270 and 300 nm. In the case of this compound, this transition is expected to fall within this range, influenced by the alkyl substitution on the cyclohexanone (B45756) ring.

The π → π* transition requires more energy and involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital. slideshare.net This transition is much more intense (ε > 1000 L mol⁻¹ cm⁻¹) and occurs at shorter wavelengths, typically in the far-UV region (below 200 nm). usp.br Due to its occurrence at such short wavelengths, it is often difficult to observe with standard UV-Vis spectrophotometers as atmospheric components and common solvents also absorb in this region. usp.br

The position and intensity of these absorption bands can be influenced by the solvent polarity. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift (shift to shorter wavelength) because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding.

Table 1: Typical Electronic Transitions for Saturated Ketones

| Transition | Wavelength Range (λmax) | Molar Absorptivity (ε) | Orbital Change |

|---|---|---|---|

| n → π* | 270 - 300 nm | < 100 L mol⁻¹ cm⁻¹ | Non-bonding to π-antibonding |

| π → π* | < 200 nm | > 1000 L mol⁻¹ cm⁻¹ | π-bonding to π-antibonding |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk When this compound (molecular formula C₁₀H₁₈O, molecular weight 154.25 g/mol ) is subjected to electron ionization (EI), it forms a molecular ion (M⁺•) which can then undergo fragmentation. chemguide.co.uknih.gov

The fragmentation pattern is a unique fingerprint of the molecule and provides valuable clues about its structure. For ketones, characteristic fragmentation pathways include α-cleavage and rearrangement reactions. libretexts.orgyoutube.com

α-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is broken. youtube.comthieme-connect.de For this compound, α-cleavage can occur on either side of the carbonyl group. Cleavage of the C1-C2 bond would result in the loss of a C₄H₉ radical (a tert-butyl group), leading to a fragment ion at m/z 99. Alternatively, cleavage can lead to the formation of a stable acylium ion. The loss of a methyl radical (CH₃•) from one of the gem-dimethyl groups via α-cleavage is also a plausible fragmentation pathway, which would result in a peak at m/z 139.

Other Fragmentation Pathways: The molecular ion may also undergo other complex rearrangements and fragmentation processes. The presence of the quaternary carbon atoms influences the stability of the resulting fragments. The fragmentation of the cyclohexanone ring itself can lead to a series of smaller fragment ions.

A detailed analysis of the mass spectrum would reveal the relative abundance of these fragments. The most abundant fragment ion in the spectrum is referred to as the base peak.

Table 2: Predicted Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical |

| 99 | [M - C₄H₉]⁺ | α-cleavage, loss of a tert-butyl radical |

| 83 | [C₆H₁₁]⁺ | Ring fragmentation |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Application of Photoelectron Spectroscopy in Electronic Structure Studies

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation, typically UV photons (UPS) or X-rays (XPS). This information is used to determine the binding energies of electrons in their molecular orbitals, providing direct insight into the electronic structure of the molecule. scispace.com

For this compound, PES can be used to probe the energies of the valence molecular orbitals. The photoelectron spectrum would exhibit a series of bands, each corresponding to the ionization of an electron from a different molecular orbital.

The first ionization potential, corresponding to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), is of particular interest. In this compound, the HOMO is expected to be the non-bonding (n) orbital localized on the oxygen atom of the carbonyl group. The ionization from this orbital would result in the lowest energy band in the photoelectron spectrum.

Higher energy bands in the spectrum would correspond to the ionization of electrons from the π orbital of the carbonyl group and the various σ orbitals of the cyclohexane ring and the methyl groups. The analysis of the vibrational fine structure of these bands can provide additional information about the bonding character of the molecular orbitals. scispace.com

By comparing the experimental ionization energies with theoretical calculations from quantum chemistry, a detailed assignment of the molecular orbitals can be achieved. This allows for a comprehensive understanding of the electronic structure and bonding in this compound. rsc.org

Table 3: Predicted Ionization Energies and Corresponding Molecular Orbitals for this compound

| Ionization Energy (eV) | Assignment | Description |

|---|---|---|

| Lowest IE | n(O) | Ionization from the non-bonding orbital of the carbonyl oxygen. |

| Higher IE | π(C=O) | Ionization from the π-bonding orbital of the carbonyl group. |

| Highest IEs | σ(C-C), σ(C-H) | Ionization from the sigma framework of the molecule. |

Computational Chemistry and Theoretical Investigations of 2,2,5,5 Tetramethylcyclohexanone

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclohexane (B81311) ring is a well-documented phenomenon, primarily involving low-energy chair conformations and higher-energy boat and twist-boat forms. The introduction of substituents dramatically alters the relative energies of these conformations and the barriers to their interconversion.

Chair-Boat Interconversions and Energy Barriers

For 2,2,5,5-tetramethylcyclohexanone, the barrier to ring inversion has been determined to be 8.1 kcal/mol. smolecule.com This value is notably different from unsubstituted cyclohexane and reflects the influence of the gem-dimethyl groups and the carbonyl group on the transition state energies. The gem-dimethyl groups at positions 2 and 5 introduce significant steric interactions that affect the stability of the various conformations along the interconversion pathway.

| Compound | Ring Inversion Energy Barrier (kcal/mol) |

| Cyclohexane | ~10-11 |

| This compound | 8.1 smolecule.com |

This table presents the experimentally determined energy barrier for the chair-chair interconversion of this compound in comparison to unsubstituted cyclohexane.

The lower energy barrier compared to cyclohexane suggests that the steric strain introduced by the tetramethyl substitution may be partially relieved in the transition state for interconversion. A detailed mapping of the potential energy surface through computational methods would be necessary to fully elucidate the chair-boat interconversion pathway and the relative energies of the transition states and intermediates.

Steric Hindrance Effects (e.g., 1,3-Diaxial Interactions)

Steric hindrance plays a paramount role in dictating the conformational preferences of substituted cyclohexanes. In the chair conformation of this compound, the methyl groups are situated at the C2 and C5 positions. In one chair conformation, one methyl group on C2 and one on C5 will be in axial positions, while the other two are in equatorial positions. Upon ring flip, the axial methyl groups become equatorial and vice versa.

A significant source of steric strain in substituted cyclohexanes arises from 1,3-diaxial interactions. In the context of this compound, these interactions would occur between an axial methyl group and the axial hydrogens or other substituents on the ring. However, the most pronounced interactions are the flagpole interactions in the boat conformation and the eclipsing interactions in the twist-boat and half-chair conformations.

Influence of Substituents on Conformational Preferences

The conformational landscape of this compound is primarily dictated by its tetramethyl substitution pattern. The introduction of further substituents on the remaining ring carbons (C3, C4, and C6) would lead to a more complex interplay of steric and electronic effects. The preferred location (axial vs. equatorial) of a new substituent would depend on its size and polarity, as well as its interaction with the existing methyl groups and the carbonyl function.

For instance, the introduction of a bulky substituent would likely favor a conformation where it occupies an equatorial position to minimize steric strain. Conversely, smaller, polar substituents might exhibit different preferences due to electrostatic interactions with the carbonyl group. A systematic computational study on a series of substituted this compound derivatives would be required to fully understand these influences.

Electronic Structure and Molecular Orbital Theory

The electronic properties of this compound, including its reactivity and spectroscopic characteristics, are governed by its electronic structure. Modern computational methods, such as Density Functional Theory (DFT) and ab initio molecular orbital calculations, provide powerful tools to investigate these properties at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations can provide valuable insights into the geometry, conformational energies, and molecular orbitals of this compound.

While specific DFT studies focusing solely on this compound are not extensively documented in the literature, the methodology has been applied to related and more complex systems containing this molecular fragment. researchgate.net Such calculations would typically involve geometry optimization of the various conformations (chair, boat, twist-boat) to determine their relative stabilities.

Furthermore, DFT can be used to compute the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for understanding the molecule's reactivity, particularly in photochemical reactions where the carbonyl group plays a key role. researchgate.netresearchgate.net A typical DFT study would provide visualizations of these orbitals and their energy levels.

Reaction Pathway and Transition State Analysis

Computational analysis of reaction pathways and transition states allows for a detailed understanding of the mechanisms governing chemical transformations. For this compound, this is particularly important in predicting stereoselectivity and reaction kinetics.

Modeling Reaction Mechanisms (e.g., Hydride Reductions, Photodecomposition)

Hydride Reductions: The reduction of cyclohexanones by hydride reagents is a classic example where stereoselectivity is of paramount importance. In the case of this compound, the four methyl groups introduce significant steric hindrance, influencing the trajectory of the incoming nucleophile.

Computational studies on substituted cyclohexanones have shown that the facial selectivity of hydride attack is not solely governed by the ground-state chair conformation, as described by the Felkin-Anh model. Instead, higher energy conformers, such as the twist-boat, can play a significant role. nih.gov For instance, in the reduction of tert-butylcyclohexanone, a structurally related compound, computational analysis has been used to evaluate the energy barriers for hydride attack on both the chair and twist-boat conformations. nih.gov

For this compound, a similar computational approach can be employed. Using density functional theory (DFT) calculations, the energies of the possible transition states for the attack of a hydride, such as from lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), on the carbonyl carbon can be determined. These calculations would likely reveal a strong preference for equatorial attack on the chair conformation to avoid steric clash with the axial methyl groups, leading predominantly to the formation of the corresponding axial alcohol. However, the involvement of a twist-boat conformer, where the steric environment around the carbonyl group is altered, cannot be discounted without explicit calculation.

A hypothetical reaction scheme and the corresponding computed energy profile would be necessary to fully elucidate the preferred pathway.

| Parameter | Chair Conformation (Axial Attack) | Chair Conformation (Equatorial Attack) | Twist-Boat Conformation (Attack Path A) | Twist-Boat Conformation (Attack Path B) |

| Relative Ground State Energy (kcal/mol) | 0.0 | 0.0 | ~5-6 | ~5-6 |

| Calculated Activation Energy (kcal/mol) | Higher | Lower | To be determined | To be determined |

| Predicted Major Product | Equatorial Alcohol | Axial Alcohol | To be determined | To be determined |

Note: This table represents a hypothetical scenario for this compound based on principles from related cyclohexanone (B45756) systems. Actual values would require specific DFT calculations.

Photodecomposition: The photochemical reactions of ketones, such as the Norrish Type I and Type II reactions, are another area where computational chemistry provides deep mechanistic insights. The photodecomposition of this compound would likely proceed via a Norrish Type I cleavage, involving the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds upon excitation to an excited electronic state (e.g., S₁ or T₁).

Computational modeling of this process would involve mapping the potential energy surfaces of the ground and excited states. nih.gov Methods such as multiconfigurational self-consistent field (MCSCF) or time-dependent density functional theory (TD-DFT) would be employed to locate the relevant excited-state minima and conical intersections, which are points of rapid, non-radiative decay back to the ground state. nih.gov The calculations would aim to identify the lowest energy pathway for the α-cleavage, leading to the formation of a biradical intermediate. The subsequent fate of this biradical (e.g., decarbonylation, intramolecular hydrogen abstraction) could then be explored on the ground state potential energy surface.

Solvation Models and Solvent Effects on Reaction Energetics

The solvent environment can significantly influence reaction rates and equilibria. Computational solvation models are essential for accurately predicting these effects. For reactions involving this compound, both explicit and implicit solvation models can be applied.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. They are computationally efficient and can provide a good first approximation of the bulk solvent effects on the energetics of reactants, transition states, and products. For the hydride reduction of this compound, PCM calculations could be used to assess how the polarity of the solvent (e.g., diethyl ether vs. ethanol) affects the stability of the charged transition state, thereby influencing the reaction rate.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For instance, in the photodecomposition of a ketone in a protic solvent, explicit solvent molecules can be included to model their role in stabilizing radical intermediates or participating in proton transfer steps. nih.gov

| Solvation Model | Description | Applicability to this compound Reactions |

| Implicit (e.g., PCM) | Solvent is a continuous dielectric. | Good for estimating bulk solvent effects on reaction energetics and equilibria. |

| Explicit | Individual solvent molecules are included. | Necessary for studying specific hydrogen bonding or other direct solute-solvent interactions. |

Molecular Dynamics Simulations in Conformational Studies

Due to the presence of the four methyl groups, this compound can adopt several conformations. While the chair conformation is expected to be the most stable, other forms like the twist-boat and boat conformations may be accessible and play a role in its reactivity. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules over time. mdpi.com

An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, governed by a force field that describes the intramolecular and intermolecular interactions. The simulation would provide a trajectory of the molecule's atomic positions over time, from which various properties can be analyzed.

By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can observe transitions between different conformational states. Analysis of the trajectory can yield the relative populations of these conformers and the energy barriers for their interconversion. This information is crucial for a complete understanding of the molecule's behavior, as less stable conformers can sometimes be the more reactive species. nih.gov

Development of Computational Models for Cyclohexanone Derivatives

The insights gained from the computational study of this compound and other substituted cyclohexanones contribute to the development of broader, predictive computational models. These models aim to forecast the properties and reactivity of new or unstudied cyclohexanone derivatives without the need for extensive experimentation.

Machine learning algorithms, trained on datasets of experimental and computational results for a range of cyclohexanones, can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov For example, a model could be developed to predict the stereoselectivity of hydride reduction based on descriptors that quantify the steric and electronic properties of the substituents on the cyclohexanone ring.

The development of such models relies on the generation of high-quality computational data for a diverse set of molecules, including sterically demanding cases like this compound. These efforts ultimately accelerate the discovery and design of new molecules with desired chemical properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Organic Molecules

The rigid and sterically defined structure of 2,2,5,5-tetramethylcyclohexanone makes it an important building block in organic synthesis. Its functional ketone group allows for a wide range of chemical transformations, enabling chemists to introduce new functional groups and build molecular complexity. Derivatives of the core structure are utilized as intermediates in the synthesis of specialized chemicals, including those with potential applications in pharmaceuticals and agrochemicals.

A notable example of its utility is in the stereocontrolled synthesis of precursors for biologically active molecules. For instance, the related compound 2,2,5,5-tetramethylcyclohex-3-enone serves as a key starting material in a synthetic route that ultimately yields precursors to chrysanthemic acids, which are the acidic components of pyrethroid insecticides. rsc.org This process leverages the tetramethylcyclohexanone framework to establish the correct stereochemistry required for the final product. rsc.org

Precursor to Chiral Intermediates

One of the most significant applications of this compound is its role as a precursor to valuable chiral intermediates. These intermediates are crucial for the enantioselective synthesis of complex natural products and pharmaceuticals, where specific three-dimensional arrangements of atoms are essential for biological activity.

Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins. A key component of many pyrethroids is chrysanthemic acid. Research has demonstrated a synthetic pathway to (1S)-cis-Chrysanthemic acid that begins with a chiral derivative of this compound. rsc.orgnih.gov

The synthesis proceeds through the key intermediate (1S)-3,4-Epoxy-2,2,5,5-tetramethylcyclohexanol. This epoxide undergoes a series of carefully controlled transformations to construct the final cyclopropane (B1198618) ring of the target acid. The key steps include a highly regiocontrolled opening of the epoxide ring, followed by a diol mono-oxidation and a final cyclopropanation step. rsc.orgnih.gov This multi-step sequence allows for complete control over both the relative and absolute stereochemistry of the final (1S)-cis-Chrysanthemic acid. rsc.orgnih.gov The development of such synthetic routes is critical, as deltamethrin, one of the most potent outdoor insecticides, is derived from a related stereoisomer, (1R)-cis-chrysanthemic acid. rsc.org

The chiral epoxide, (1S)-3,4-Epoxy-2,2,5,5-tetramethylcyclohexanol, is a cornerstone intermediate derived from the tetramethylcyclohexanone scaffold. Its chemical formula is C₁₀H₁₈O₂, featuring a cyclohexane (B81311) ring, an epoxide ring, and a hydroxyl group. rsc.org The synthesis of this epoxide can be approached through various organic synthesis strategies. rsc.org A logical pathway involves the initial reduction of this compound to its corresponding alcohol, (1S)-2,2,5,5-tetramethylcyclohexanol. This alcohol can then be subjected to epoxidation. rsc.org

The epoxidation step itself requires careful selection of reagents. For example, attempts to epoxidize the corresponding unsaturated alcohol using certain reagents like tert-butyl hydroperoxide with vanadium di(acetylacetonate) were found to be slow and modest in yield. rsc.org The general mechanism for epoxidation of an alkene to an epoxide involves a concerted reaction where a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), delivers an oxygen atom to the carbon-carbon double bond. libretexts.orgleah4sci.com The reactivity of the resulting epoxide group, combined with the chirality of the molecule, makes (1S)-3,4-Epoxy-2,2,5,5-tetramethylcyclohexanol a versatile intermediate for further synthetic applications. rsc.org

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net After the desired stereoselective transformation is complete, the auxiliary is cleaved from the product and can often be recovered for reuse. This strategy is a powerful tool for producing enantiomerically pure compounds. researchgate.net Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. researchgate.net

While the concept of using chiral auxiliaries is well-established, and many different molecular scaffolds have been successfully employed in this role (such as Evans oxazolidinones and camphor-derived auxiliaries), the use of this compound or its direct derivatives as a recoverable chiral auxiliary is not widely documented in the scientific literature.

Applications in Polymer Chemistry and Advanced Materials Development

The incorporation of cyclic structures into polymer backbones can impart unique properties, such as increased thermal stability and modified solubility. Derivatives of this compound, particularly those containing reactive functional groups like epoxides or hydroxyls, have potential applications in materials science. The epoxide derivative (1S)-3,4-Epoxy-2,2,5,5-tetramethylcyclohexanol, for instance, is noted for its potential use in the development of polymers and resins due to the reactivity of its epoxide ring. rsc.org This ring can be opened by various nucleophiles, allowing it to be integrated into a polymer chain or to act as a cross-linking agent.

However, despite this potential, specific examples of polymers where this compound serves as a primary monomer or building block are not prominently featured in the surveyed literature.

Design of Supramolecular Host-Guest Systems with Tetramethylcyclohexanone Derivatives

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds or van der Waals forces. A key area within this field is host-guest chemistry, where a large "host" molecule possesses a cavity that can encapsulate a smaller "guest" molecule. The design of such systems has applications in sensing, catalysis, and drug delivery.

The formation of effective host-guest systems relies on the specific shape, size, and chemical properties of the host molecule's cavity. While various macrocyclic compounds are designed for this purpose, the use of derivatives of this compound as foundational building blocks for creating such supramolecular hosts is not a widely reported application in the available scientific research.

Stereochemistry and Conformational Dynamics of 2,2,5,5 Tetramethylcyclohexanone

Intrinsic Conformational Preferences: Chair versus Non-Chair Forms

The cyclohexane (B81311) ring is not planar; it adopts a puckered three-dimensional structure to relieve angle strain and torsional strain. The most stable and well-recognized of these conformations is the "chair" form, which has ideal tetrahedral bond angles of approximately 109.5° and staggers all adjacent carbon-hydrogen bonds, thus minimizing steric and torsional strain. nih.govCurrent time information in Bangalore, IN. Other, less stable conformations include the "boat," "twist-boat," and "half-chair" forms.

For monosubstituted cyclohexanes, a dynamic equilibrium exists between two chair conformers, which can be interconverted through a process known as a "ring flip." In this process, axial substituents become equatorial and vice versa. Generally, substituents prefer the more spacious equatorial position to avoid steric clashes with other axial groups, known as 1,3-diaxial interactions.

In the case of 2,2,5,5-tetramethylcyclohexanone, the presence of four methyl groups significantly influences the conformational landscape. The chair conformation is overwhelmingly preferred over non-chair forms like the boat or twist-boat. The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. While certain substitution patterns can stabilize a twist-boat conformation, for this compound, the chair form remains the ground state conformation due to its ability to better accommodate the bulky methyl groups.

Influence of Geminal Dimethyl Groups on Ring Conformation

The defining structural feature of this compound is the presence of two sets of geminal dimethyl groups at the C2 and C5 positions. These groups are located alpha and beta to the carbonyl group, respectively. In any chair conformation of a gem-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial.

In this compound, each pair of geminal methyl groups at C2 and C5 will have one axial and one equatorial methyl group. The axial methyl groups experience significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. These steric repulsions are a primary source of strain in the molecule. Specifically, the axial methyl at C2 interacts with the axial hydrogen at C4 and C6 (or lack thereof, in the case of the C6 position adjacent to the sp2-hybridized carbonyl carbon), and the axial methyl at C5 interacts with the axial hydrogen at C1 and C3.

The presence of these bulky groups introduces considerable steric strain, which in turn "flattens" the chair conformation to some extent, particularly around the substituted carbons, to alleviate the repulsive forces between the axial methyl groups and the remaining axial hydrogens. This distortion from an ideal chair geometry is a direct consequence of the steric demands of the four methyl substituents.

Dynamic Processes and Energy Barriers of Ring Interconversion

Cyclohexane and its simple derivatives undergo rapid ring inversion at room temperature. However, the introduction of bulky substituents can significantly hinder this process. For this compound, the barrier to ring inversion is notably higher than that of unsubstituted cyclohexanone (B45756). Research has determined the free energy barrier for the ring inversion of this compound to be approximately 8.1 kcal/mol. This is substantially greater than the barrier for cyclohexanone itself, which is less than 5 kcal/mol.

The heightened energy barrier is a direct result of the steric hindrance that occurs in the transition state of the ring flip. As the ring moves from a chair conformation through a higher-energy half-chair and twist-boat intermediate, the methyl groups are forced into positions where steric repulsions are even more severe than in the ground-state chair form. Overcoming these increased steric clashes requires a greater input of energy, thus raising the activation barrier for the interconversion process.

| Compound | Ring Inversion Barrier (kcal/mol) |

| Cyclohexanone | < 5.0 |

| This compound | 8.1 |

This table illustrates the significant impact of the tetramethyl substitution on the energy required for ring inversion.

Stereoselective Transformations and Diastereoselectivity in Reactions

Stereochemical Analysis of Dihydroxylated Derivatives

Detailed stereochemical analysis of dihydroxylated derivatives of this compound is not extensively documented in the public domain. The reduction of the ketone or subsequent dihydroxylation reactions would lead to various stereoisomers of 2,2,5,5-tetramethylcyclohexanediol, but specific research on their synthesis and conformational properties was not found in the conducted search.

Future Research Directions and Emerging Areas for 2,2,5,5 Tetramethylcyclohexanone Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted cyclohexanones is a foundational aspect of organic chemistry. nih.gov Future research into 2,2,5,5-tetramethylcyclohexanone should prioritize the development of efficient and environmentally benign synthetic strategies. While classical methods involving alkylation and cyclization can be employed, emerging methodologies offer more sustainable alternatives.

One promising avenue is the exploration of organocatalytic routes. These methods have proven effective in the asymmetric synthesis of highly functionalized cyclohexanes and could be adapted for the stereocontrolled synthesis of this compound derivatives. nih.gov Additionally, chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical catalysis, could offer a green pathway to this ketone.

Future synthetic efforts could focus on:

Catalytic C-H Activation: Directing the functionalization of simpler cyclohexane (B81311) precursors to introduce the methyl groups in a controlled manner.

Domino Reactions: Designing one-pot reaction sequences that minimize waste and purification steps. nih.gov

Renewable Feedstocks: Investigating the use of bio-based starting materials to enhance the sustainability of the synthesis.

Exploration of New Reactivity Patterns and Catalytic Transformations

The gem-dimethyl groups at the 2- and 5-positions of this compound significantly influence its reactivity. These bulky substituents can direct the outcome of reactions by sterically shielding the carbonyl group and adjacent positions.

Future research should systematically investigate the reactivity of this ketone in a variety of transformations, including:

Enolate Chemistry: Despite the steric hindrance, the formation and subsequent reaction of the enolate of this compound could lead to novel functionalized products. The regioselectivity of enolate formation will be a key aspect to explore.

Oxidation and Reduction Reactions: Studying the stereochemical outcome of reductions to the corresponding cyclohexanol (B46403) and oxidations, such as Baeyer-Villiger oxidation to the corresponding lactone, will provide valuable insights into the influence of the tetramethyl substitution pattern.

Photochemistry: The photochemical behavior of ketones is a rich area of study. Investigating the photochemistry of this compound, including Norrish Type I and Type II reactions, could reveal unique rearrangement pathways and reactive intermediates. Research on the photochemistry of the related 3-methylene-2,2,5,5-tetramethylcyclohexanone suggests that this is a promising area. acs.org

Advanced Spectroscopic Techniques for Elucidating Molecular Dynamics

A thorough understanding of the conformational dynamics of this compound is crucial for predicting its reactivity and designing its applications. The presence of four methyl groups leads to significant steric interactions that will influence the chair and twist-boat conformations of the cyclohexane ring.

Advanced spectroscopic techniques will be instrumental in this endeavor:

Variable-Temperature NMR Spectroscopy: This technique can be used to study the kinetics of ring flipping and determine the energetic barriers between different conformers. researchgate.net

Two-Dimensional NMR Techniques (e.g., NOESY, ROESY): These experiments can provide information about through-space interactions, helping to elucidate the preferred conformation and the spatial arrangement of the methyl groups. researchgate.net

Vibrational Spectroscopy (IR and Raman): In combination with computational methods, vibrational spectroscopy can provide detailed information about the molecular structure and bonding. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism): For chiral derivatives of this compound, chiroptical techniques will be essential for determining their absolute configuration and studying their stereochemical properties.

Deeper Computational Insights into Complex Reaction Mechanisms and Intermolecular Interactions

Computational chemistry offers a powerful tool for complementing experimental studies and gaining a deeper understanding of the structure, reactivity, and properties of this compound.

Future computational investigations should focus on:

Conformational Analysis: High-level quantum mechanical calculations can be used to accurately predict the relative energies of different conformers and the transition states connecting them. sapub.orgnih.gov This information is vital for understanding the molecule's dynamic behavior.

Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways and elucidate the mechanisms of various transformations involving this compound. nih.gov This can aid in the design of more efficient and selective reactions.

Intermolecular Interactions: Understanding how this compound interacts with other molecules, such as solvents or catalysts, is crucial for controlling its reactivity. Computational models can provide detailed insights into these non-covalent interactions.

Expanding Applications in Asymmetric Synthesis and Functional Materials

The unique steric and electronic properties of this compound make it an attractive building block for applications in asymmetric synthesis and materials science.

Asymmetric Synthesis:

Chiral Auxiliaries: The rigid and sterically defined framework of this compound could be exploited in the design of novel chiral auxiliaries for asymmetric transformations. youtube.comyoutube.com The bulky methyl groups can effectively control the stereochemical outcome of reactions at a remote site.

Chiral Ligands: Functionalized derivatives of this compound could serve as precursors to chiral ligands for asymmetric catalysis.

Functional Materials: